2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O4S It is a derivative of benzenesulfonate, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate typically involves the sulfonation of 2,6-dichlorophenol followed by the introduction of the methoxy and methyl groups. One common method includes:
Sulfonation: 2,6-Dichlorophenol is reacted with sulfuric acid to introduce the sulfonate group.
Methoxylation: The sulfonated intermediate is then treated with methanol in the presence of a catalyst to introduce the methoxy group.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonate group can be reduced to a sulfide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl structure.
2,6-Dichlorophenyl isocyanate: Shares the dichlorophenyl moiety but differs in functional groups.
2,6-Dichlorophenyl isothiocyanate: Similar structure with an isothiocyanate group.
Uniqueness
2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
(2,6-dichlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-6-7-12(19-2)13(8-9)21(17,18)20-14-10(15)4-3-5-11(14)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBQPJOMWYGUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.